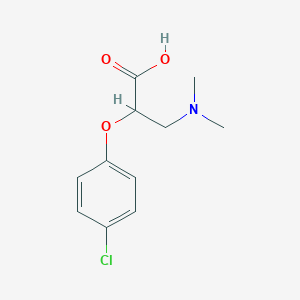

1-(4-Fluoro-benzyl)-piperidin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “1-(4-Fluoro-benzyl)-piperidin-4-ol” has been explored in the development of novel tyrosinase inhibitors as anti-melanogenic agents . The 4-fluorobenzyl motif was found to exert optimized biological activity due to its ability to occupy the catalytic cavity .Applications De Recherche Scientifique

Pharmacokinetics and Drug Development

Research into novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment has led to the development of compounds with structural similarities to 1-(4-Fluoro-benzyl)-piperidin-4-ol. These compounds have been evaluated for their pharmacokinetic properties, such as clearance and half-life, to understand their potential application in efficacy studies. Studies have also explored the impact of hydrolysis-mediated clearance on these compounds, aiming to optimize their stability and effectiveness against ALK (Teffera et al., 2013).

Molecular Structure and Spectroscopy

Spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR have been utilized to characterize compounds structurally related to this compound. These studies involve optimizing geometrical parameters, vibrational assignments, and conducting Potential Energy Scan (PES) studies to explore conformational preferences. Such research provides insights into the structural features and reactivity sites of these compounds, which is crucial for their application in various scientific fields (Janani et al., 2020).

Neurological Applications

Compounds related to this compound have been synthesized and evaluated for their potential as anti-acetylcholinesterase agents, which could have applications in treating neurodegenerative diseases such as Alzheimer's. The efficacy of these compounds is often enhanced by modifying the piperidine nitrogen or the benzamide moiety, indicating the significance of their structural components in biological activity (Sugimoto et al., 1990).

Synthesis and Isotopic Labeling

Research has also focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, highlighting methods for the selective introduction of isotopic labels. Such techniques are crucial for the development of radiolabeled compounds used in molecular imaging and pharmacological studies (Proszenyák et al., 2005).

Antipsychotic Potential

Compounds structurally related to this compound have been linked to arylcarbamates to study their affinity for various neuroreceptors, such as dopamine and serotonin receptors. This research aims to develop compounds with a preferential effect on the mesocorticolimbic dopaminergic system, suggesting a potential for 'atypical' antipsychotic activity (Hansen et al., 1998).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withBeta-secretase 1 , which plays a crucial role in the production of beta-amyloid peptide in the brain, a key factor in the development of Alzheimer’s disease.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its target and its overall stability . .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRBHCDZXIHQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)